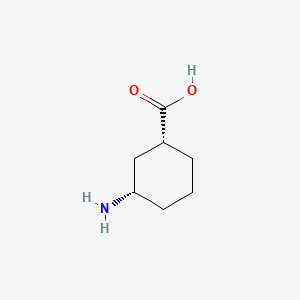

cis-3-Aminocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38541-66-1, 118785-96-9, 16636-51-4 | |

| Record name | 3-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: Properties and Applications

Introduction: The Structural Significance of a Versatile Building Block

Cis-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic cyclic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid cyclohexane scaffold, combined with the cis stereochemical relationship between the amino and carboxylic acid functional groups, imparts a unique conformational constraint that is highly sought after in the design of bioactive molecules and structured polymers.

As an analogue of γ-aminobutyric acid (GABA), it has been investigated for its potential to modulate GABAergic systems, for instance, as an inhibitor of GABA uptake.[1] This foundational bioactivity, coupled with its utility as a versatile building block, makes it a molecule of considerable importance. In drug development, incorporating this moiety can enhance metabolic stability, improve bioavailability, and confer specific three-dimensional topologies to peptides and small molecules, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[2][3][4] This guide provides an in-depth exploration of its core chemical properties, synthesis, and applications, offering a technical resource for researchers and drug development professionals.

Molecular Structure and Conformational Dynamics

The defining characteristic of this compound is its stereochemistry. The "cis" designation indicates that the amino and carboxyl substituents are on the same face of the cyclohexane ring.[3] This arrangement profoundly influences the molecule's shape and reactivity. In its most stable state, the cyclohexane ring adopts a chair conformation. This leads to a dynamic equilibrium between two chair conformers: one where the functional groups are in axial-equatorial positions and another where they are equatorial-axial.

However, due to steric hindrance, the diequatorial conformation is generally favored, although the energetic difference can be influenced by the solvent.[5] Understanding this conformational preference is critical for molecular modeling and predicting how the molecule will orient itself within a protein's binding pocket.

References

- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 16636-51-4: CIS-3-AMINOCYCLOHEXANECARBOXYLICACID [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure Elucidation of cis-3-Aminocyclohexanecarboxylic Acid

Introduction

Part 1: Foundational Analysis - Confirming Connectivity and Molecular Formula

Before delving into complex stereochemical analysis, the fundamental connectivity and molecular formula must be rigorously confirmed. This initial phase employs mass spectrometry and infrared spectroscopy to provide the foundational data upon which all subsequent analysis will be built.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in identifying any unknown or synthesized compound is to determine its elemental composition. HRMS is the technique of choice as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of cis-3-aminocyclohexanecarboxylic acid in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid to facilitate protonation.

-

Instrument Parameters:

-

Ionization Mode: Positive ESI

-

Mass Analyzer: Time-of-Flight (TOF)

-

Scan Range: 50-500 m/z

-

Capillary Voltage: 3500 V

-

Source Temperature: 120 °C

-

-

Data Analysis: The primary objective is to identify the protonated molecular ion [M+H]⁺. For this compound (C₇H₁₃NO₂), the expected exact mass of the neutral molecule is 143.0946 g/mol .[1] The protonated ion [M+H]⁺ should therefore be observed at m/z 144.1023. The high resolution of the TOF analyzer allows this measured mass to be compared against the theoretical mass, with a mass error of <5 ppm providing strong confidence in the elemental composition.

Table 1: Expected HRMS Data

| Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | [C₇H₁₄NO₂]⁺ | 144.1023 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[2] This is a crucial cross-validation step to confirm the presence of the amine and carboxylic acid moieties suggested by the molecular formula.

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum should be analyzed for characteristic absorption bands.

Table 2: Key FTIR Absorption Bands for Functional Group Identification

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (broad) | 3300-2500 |

| N-H (Primary Amine) | Stretching | 3400-3250 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| Carboxylic Acid C=O | Stretching | ~1710 |

| N-H | Bending | 1650-1580 |

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecular structure.[3][4][5]

Part 2: The Core of Elucidation - Unraveling Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A multi-dimensional approach is employed to first assign all proton and carbon signals and then to definitively establish the cis relative stereochemistry.[6][7]

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Causality: 1D NMR provides the initial overview of the proton and carbon environments within the molecule.

Protocol: NMR Sample Preparation and 1D Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). The choice of solvent is critical; D₂O is often preferred for amino acids as it can exchange with the labile N-H and O-H protons, simplifying the spectrum.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional (2D) NMR: A Deeper Dive into Connectivity

Causality: While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals (and the atoms they represent) are connected to each other. This is the key to assembling the molecular puzzle.[8][9][10][11]

Workflow for 2D NMR-Based Structure Elucidation

Caption: Integrated NMR workflow for structure elucidation.

Detailed 2D NMR Protocols:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It is invaluable for tracing out the proton networks on the cyclohexane ring. Cross-peaks in the COSY spectrum will connect adjacent protons (e.g., H1 to H2, H2 to H3, etc.).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[8][9] This allows for the unambiguous assignment of each carbon atom that bears protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity around quaternary carbons (like the carboxylic acid carbon) and for confirming the overall carbon skeleton.[8][9]

The Decisive Experiment: Confirming 'cis' Stereochemistry with NOESY and Coupling Constants

Causality: The final and most critical step is to determine the relative stereochemistry of the amino and carboxyl groups. This is achieved by analyzing through-space interactions and through-bond coupling constants, which are highly sensitive to the 3D arrangement of atoms.

1. Analysis of ¹H-¹H Coupling Constants (J-values):

The cyclohexane ring exists predominantly in a chair conformation. In this conformation, protons can be either axial (pointing up/down) or equatorial (pointing out from the ring). The magnitude of the coupling constant (³J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.[13]

-

Large Coupling (³J ≈ 8-13 Hz): Typically indicates an axial-axial relationship (180° dihedral angle).

-

Small Coupling (³J ≈ 2-5 Hz): Indicates an axial-equatorial or equatorial-equatorial relationship (~60° dihedral angle).

For the cis-isomer, one substituent must be axial and the other equatorial, or both can be equatorial in a flipped conformation. By carefully analyzing the multiplicity and coupling constants of the H1 and H3 protons (the protons attached to the carbons bearing the COOH and NH₂ groups, respectively), their orientation can be deduced. For instance, if H3 shows two large (axial-axial) couplings to its neighbors on C2 and C4, it must be in an axial position.

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

While coupling constants provide through-bond information, NOESY provides definitive proof of stereochemistry through-space proximity. The Nuclear Overhauser Effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.

Protocol: 2D NOESY

-

Acquisition: A 2D NOESY experiment is performed with a mixing time optimized to observe key correlations (typically 500-800 ms).

-

Data Analysis: The key correlation to look for is between H1 and H3. In the cis isomer, regardless of which chair conformation is preferred, H1 and H3 will have a 1,3-diaxial or an axial-equatorial relationship that brings them into close spatial proximity. A cross-peak between the signals for H1 and H3 in the NOESY spectrum is unambiguous evidence for the cis configuration. The trans isomer would not show this correlation.

Caption: Key 1,3-diaxial interaction in a cis-isomer chair conformation leading to a NOESY correlation.

Part 3: Absolute Confirmation - X-ray Crystallography

Causality: While NMR provides a definitive structure in solution, X-ray crystallography offers the "gold standard" for structural proof by determining the precise arrangement of atoms in the solid state.[14][15] It provides an unambiguous, three-dimensional model of the molecule, confirming connectivity, relative stereochemistry, and the preferred solid-state conformation.[16][17]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The final output is a crystal structure that visually confirms the cis relationship between the amino and carboxylic acid groups and provides precise bond lengths and angles.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By first establishing the molecular formula and functional groups with HRMS and FTIR, we lay a robust foundation. The core of the investigation is a comprehensive suite of 1D and 2D NMR experiments, which not only map the complete atomic connectivity but also, through the critical analysis of coupling constants and NOESY correlations, definitively prove the cis relative stereochemistry. Finally, X-ray crystallography provides absolute, unambiguous confirmation of the structure in the solid state. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a critical requirement for any downstream application in research or drug development.

References

- 1. This compound | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - A technique for analyzing inorganic cations using Fourier transform infrared spectroscopy - American University - Figshare [aura.american.edu]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. d-nb.info [d-nb.info]

- 8. scribd.com [scribd.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rubingroup.org [rubingroup.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 16. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid (CAS 16636-51-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA). With full editorial control, this document is structured to deliver scientifically robust and field-proven insights into its synthesis, mechanism of action, and applications in modern drug discovery.

Core Chemical and Physical Properties

This compound (also referred to as cis-3-ACHC) is a cyclic β-amino acid. Its rigid cyclohexane backbone imposes conformational constraints, making it a valuable tool in medicinal chemistry for probing the bioactive conformations of flexible molecules like GABA.

| Property | Value | Source |

| CAS Number | 16636-51-4 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| IUPAC Name | cis-3-aminocyclohexane-1-carboxylic acid | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | - |

Stereoselective Synthesis: A Pathway to Chiral Purity

The biological activity of this compound is highly dependent on its stereochemistry. The (1R,3S)-enantiomer is of particular interest in pharmacological studies. A robust method for its stereoselective synthesis begins with a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid, proceeding through enzymatic desymmetrization and a modified Curtius rearrangement.[3]

Logical Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid.

Detailed Experimental Protocol: Stereoselective Synthesis

Step 1: Preparation of cis-Cyclohexane-1,3-dicarboxylic anhydride

-

A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to induce dehydration and sublimation, yielding the cis-anhydride.[3]

Step 2: Synthesis of cis-Cyclohexane-1,3-dicarboxylic acid diester

-

The resulting cis-anhydride is refluxed in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding meso-diester.[3]

Step 3: Enzymatic Hydrolytic Desymmetrization

-

The meso-diester is suspended in an aqueous buffer solution.

-

Lipase AY-30 is added, and the mixture is stirred at a controlled temperature and pH. The enzyme selectively hydrolyzes one of the ester groups, yielding the chiral monoester with high enantiomeric excess.[3][4]

Step 4: Modified Curtius Rearrangement to form the N-Boc protected amino acid

-

The chiral monoester is converted to its corresponding acyl azide. The Curtius rearrangement is a thermal or photochemical decomposition of this acyl azide to an isocyanate.[2][5][6][7][8]

-

This isocyanate is then trapped with a suitable alcohol (e.g., tert-butanol) to form the Boc-protected amine. This reaction proceeds with retention of stereochemistry.[3]

Step 5: Deprotection

-

The N-Boc protected amino acid is treated with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) in an appropriate solvent to remove the Boc protecting group, yielding the final (1R,3S)-3-Aminocyclohexanecarboxylic acid.[3]

Mechanism of Action: A Selective Modulator of GABAergic Neurotransmission

This compound primarily functions as a competitive inhibitor of GABA uptake, with a notable selectivity for neuronal versus astrocytic transport systems.[9][10] This inhibition leads to an increase in the synaptic concentration of GABA, thereby potentiating inhibitory neurotransmission.

Interaction with GABA Transporters (GATs)

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[11] this compound exhibits preferential inhibition of GAT1, which is predominantly expressed on presynaptic neurons.[5]

Quantitative Pharmacological Data:

| Parameter | Value | Cell Type | Source |

| Km for [³H]ACHC uptake | 40.3 µM | Neurons | [9] |

| Km for [³H]ACHC uptake | 210.8 µM | Astrocytes | [9] |

| Ki for ACHC inhibition of GABA uptake | 69 µM | Neurons | [9] |

| Ki for GABA inhibition of ACHC uptake | 15 µM | Neurons and Astrocytes | [9] |

The lower Km value in neurons indicates a higher affinity of the transporter for cis-3-ACHC in this cell type compared to astrocytes. The Ki value of 69 µM demonstrates its competitive inhibitory potency at the neuronal GABA transporter.

Signaling Pathway Modulation

Caption: Inhibition of GABA reuptake by this compound.

Applications in Drug Discovery and Development

The unique structural and pharmacological properties of this compound make it a valuable scaffold in the development of novel therapeutics, particularly for neurological disorders characterized by GABAergic dysfunction, such as epilepsy.

Anticonvulsant Potential

While direct in vivo anticonvulsant studies on this compound are not extensively reported in the readily available literature, the known mechanism of GABA uptake inhibition is a well-established strategy for anticonvulsant drug action. Derivatives of cyclic amino acids have shown promise in animal models of seizures.[6][12][13][14][15][16][17] Further investigation into the in vivo efficacy of cis-3-ACHC and its derivatives in models like the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests is warranted.

Peptidomimetic Design

The conformationally constrained nature of this compound makes it an excellent building block for peptidomimetics.[18][19][20][21][22] By incorporating this moiety into peptide sequences, researchers can enforce specific secondary structures, such as turns and helices. This can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. The constrained cyclohexane ring helps to pre-organize the peptide backbone, reducing the entropic penalty upon binding to a biological target.[14][16]

Experimental Protocols for Biological Evaluation

[³H]GABA Uptake Assay in GAT-Expressing Cell Lines

This protocol provides a framework for quantifying the inhibitory activity of this compound on specific GABA transporter subtypes.

Materials:

-

HEK293 cells stably expressing the human GAT subtype of interest (e.g., hGAT1).[3][10][11][23][24]

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

-

Test compound (this compound) at various concentrations.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Culture: Plate the GAT-expressing HEK293 cells in a suitable multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of [³H]GABA uptake against the log concentration of the compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile tool for researchers in neuroscience and medicinal chemistry. Its well-defined stereochemistry, conformationally restricted structure, and selective inhibition of neuronal GABA uptake provide a solid foundation for the design of novel therapeutics for neurological disorders. The synthetic and analytical protocols outlined in this guide offer a starting point for its further investigation and application in drug discovery programs.

References

- 1. US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-23129: a new anticonvulsant with a broad spectrum activity in animal models of epileptic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 18. wjarr.com [wjarr.com]

- 19. azolifesciences.com [azolifesciences.com]

- 20. rroij.com [rroij.com]

- 21. researchgate.net [researchgate.net]

- 22. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. researchgate.net [researchgate.net]

A Deep Dive into the Neuroactive Potential of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of cis-3-ACHC's action, offers detailed experimental frameworks for its investigation, and synthesizes key data to inform future research and drug development endeavors.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

The therapeutic potential of modulating the GABAergic system for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain is well-established. However, the development of direct GABA receptor agonists is often hampered by poor blood-brain barrier penetration and a lack of receptor subtype selectivity, leading to undesirable side effects.[2][3] An alternative and highly effective strategy is to prolong the synaptic lifetime of endogenous GABA by inhibiting its reuptake from the synaptic cleft. This is achieved through the blockade of GABA transporters (GATs).

This compound emerges as a valuable pharmacological tool and a potential therapeutic scaffold in this context.[1][4] Its rigid cyclohexane backbone imposes conformational constraints, leading to a specific interaction with its biological targets and offering a degree of selectivity that is absent in more flexible GABA analogs.[1] This guide will explore the nuances of this interaction and its functional consequences.

Mechanism of Action: Selective Inhibition of Neuronal GABA Uptake

The primary mechanism through which cis-3-ACHC exerts its biological effects is the selective and competitive inhibition of neuronal GABA uptake.[1][2] By targeting the presynaptic GABA transporters, cis-3-ACHC effectively increases the concentration and dwell time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Interaction with GABA Transporters (GATs)

There are four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[5][6] Research indicates that cis-3-ACHC primarily acts on neuronal GABA uptake sites, suggesting a degree of selectivity for GAT1, which is predominantly expressed on presynaptic terminals of GABAergic neurons.[1][7]

The interaction of cis-3-ACHC with GABA transporters is competitive, meaning it vies with GABA for the same binding site on the transporter protein.[1] This is a critical detail for experimental design, as the apparent inhibitory potency of cis-3-ACHC will be dependent on the concentration of GABA in the assay system.

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of cis-3-ACHC on GABA uptake has been quantified in various experimental systems. A key parameter in this regard is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% of the maximal inhibition.

| Parameter | Value | Cell Type/System | Reference |

| Ki | 69 µM | Cultured Neurons | [1] |

| Km (for ACHC uptake) | 40.3 µM | Cultured Neurons | [1] |

| Vmax (for ACHC uptake) | 0.321 nmol/min/mg protein | Cultured Neurons | [1] |

| Km (for ACHC uptake) | 210.8 µM | Cultured Astrocytes | [1] |

| Vmax (for ACHC uptake) | 0.405 nmol/min/mg protein | Cultured Astrocytes | [1] |

Data Insights: The lower Km value for cis-3-ACHC uptake in neurons compared to astrocytes suggests a more efficient transport into neurons.[1] However, the primary pharmacological effect is the inhibition of GABA uptake, for which it exhibits competitive kinetics in neurons.[1]

Pharmacological Effects and Therapeutic Potential

The enhancement of GABAergic neurotransmission by cis-3-ACHC underpins its potential therapeutic applications in a range of neurological and psychiatric conditions.

Anticonvulsant Properties

By increasing synaptic GABA levels, cis-3-ACHC can dampen excessive neuronal excitability, a hallmark of epileptic seizures. While specific in vivo studies on the anticonvulsant effects of cis-3-ACHC are not extensively detailed in the readily available literature, its mechanism of action strongly suggests potential efficacy in various seizure models.

Conceptual Experimental Workflow for Assessing Anticonvulsant Activity:

Caption: Workflow for evaluating the in vivo anticonvulsant efficacy of cis-3-ACHC.

Neuroprotective Effects

Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors, is a major contributor to neuronal damage in conditions like stroke and traumatic brain injury.[8][9][10] By augmenting the inhibitory tone of the GABAergic system, cis-3-ACHC can counteract excessive excitation and may therefore exert neuroprotective effects.

Signaling Pathway of Excitotoxicity and GABAergic Inhibition:

Caption: Opposing effects of excitotoxicity and GABAergic inhibition on neuronal function.

Experimental Protocols

The following section provides a detailed, self-validating protocol for a fundamental assay used to characterize the biological activity of this compound.

[³H]-GABA Uptake Inhibition Assay in Rodent Brain Synaptosomes

This assay is a cornerstone for determining the inhibitory potency of compounds on GABA transporters. Synaptosomes, which are resealed nerve terminals, provide a physiologically relevant ex vivo system containing functional GABA transporters.

Principle: The assay measures the uptake of radiolabeled GABA ([³H]-GABA) into synaptosomes in the presence and absence of the test compound (cis-3-ACHC). A reduction in the accumulation of radioactivity inside the synaptosomes in the presence of the test compound indicates inhibition of GABA uptake.

Materials:

-

Freshly isolated rodent brain tissue (e.g., cortex or hippocampus)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM D-glucose, 25 mM HEPES, pH 7.4)

-

[³H]-GABA (specific activity ~30-60 Ci/mmol)

-

This compound (as the test inhibitor)

-

A known GAT inhibitor as a positive control (e.g., Tiagabine)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Protocol:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-HEPES buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Uptake Assay:

-

In a 96-well plate, add 25 µL of Krebs-HEPES buffer (for total uptake), 25 µL of a high concentration of a non-radiolabeled GAT inhibitor (for non-specific uptake), or 25 µL of varying concentrations of cis-3-ACHC.

-

Add 50 µL of the synaptosomal suspension (final protein concentration ~50-100 µ g/well ) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the uptake by adding 25 µL of [³H]-GABA (final concentration ~10-50 nM).

-

Incubate at 37°C for 5-10 minutes. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

-

Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold Krebs-HEPES buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific [³H]-GABA uptake against the logarithm of the cis-3-ACHC concentration.

-

Determine the IC₅₀ value (the concentration of cis-3-ACHC that inhibits 50% of the specific uptake) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of [³H]-GABA and Km is the Michaelis-Menten constant for GABA uptake.

-

Self-Validating System:

-

Positive Control: Inclusion of a known GAT inhibitor like Tiagabine validates the assay's ability to detect uptake inhibition.

-

Non-Specific Uptake: This control, determined in the presence of a saturating concentration of a GAT inhibitor, ensures that the measured signal is specific to transporter-mediated uptake.

-

Linearity of Uptake: The assay should be performed within the linear range of GABA uptake over time and with respect to protein concentration to ensure accurate kinetic measurements.

Future Directions and Considerations

While this compound has been instrumental in elucidating the pharmacology of GABA transporters, its own therapeutic development has been limited. Its moderate potency and potential for off-target effects at higher concentrations necessitate further investigation and chemical modification.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of cis-3-ACHC to improve potency and selectivity for specific GAT subtypes.

-

In Vivo Efficacy Studies: Conducting robust preclinical studies in animal models of epilepsy and neurodegenerative diseases to establish dose-response relationships and therapeutic windows.

-

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of cis-3-ACHC and its analogs to assess their drug-like properties.

Conclusion

This compound remains a cornerstone compound for the study of GABAergic neurotransmission. Its well-defined mechanism of action as a selective inhibitor of neuronal GABA uptake provides a solid foundation for its use as a research tool and as a starting point for the design of novel therapeutics. The experimental frameworks and data presented in this guide are intended to empower researchers to further explore the potential of this and related molecules in the quest for more effective treatments for a host of debilitating neurological disorders.

References

- 1. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]

- 2. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of 1-aminocyclopropanecarboxylic acid in a rabbit spinal ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]

- 10. 1-Aminocyclopropanecarboxylic acid: mouse to man interspecies pharmacokinetic comparisons and allometric relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to cis-3-Aminocyclohexanecarboxylic Acid: A Conformationally-Restricted GABA Analogue for CNS Drug Development

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), making the GABAergic system a prime target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2][3] However, GABA itself has poor pharmaceutical properties, most notably its inability to efficiently cross the blood-brain barrier.[1] This limitation has driven the development of GABA analogues, a class of compounds designed to mimic GABA's structure or function while possessing improved pharmacokinetic profiles.[1][3] This guide provides a comprehensive technical overview of cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), a conformationally-restricted GABA analogue. We will explore its primary mechanism of action as a selective inhibitor of neuronal GABA uptake, detail its synthesis and stereochemical importance, present its pharmacological profile in the context of other GABA analogues, and provide validated experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug development professionals investigating novel modulators of the GABAergic system.

The GABAergic System: A Primer on Inhibition

The balance between neuronal excitation and inhibition is fundamental to proper CNS function.[3][4] GABA is the primary mediator of synaptic inhibition, acting on three main classes of receptors: GABA-A, GABA-B, and GABA-C.[4]

-

GABA-A and GABA-C Receptors: These are ionotropic receptors, forming ligand-gated chloride channels.[4][5][6] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[5]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors that, upon activation, indirectly modulate ion channels, typically leading to neuronal inhibition.[4][5]

The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs). These transporters, located on both presynaptic neurons and surrounding glial cells, play a critical role in regulating the concentration and duration of GABAergic signaling.[7] Pharmacological inhibition of these transporters is a key strategy for enhancing GABAergic tone, thereby producing anticonvulsant, anxiolytic, and analgesic effects.[7][8][9]

Introduction to this compound (cis-3-ACHC)

This compound is a cyclic, non-proteinogenic amino acid that acts as a structural analogue of GABA. By incorporating the flexible carbon backbone of GABA into a cyclohexane ring, cis-3-ACHC adopts a more rigid, folded conformation. This conformational restriction is a key feature of its design, intended to provide selectivity for specific components of the GABAergic system.

Unlike many clinically used GABA analogues such as gabapentin or pregabalin, which do not interact directly with GABA receptors or transporters but rather bind to the α2δ subunit of voltage-gated calcium channels, cis-3-ACHC's primary mechanism is the direct inhibition of GABA reuptake.[10][11][12][13]

Mechanism of Action: Selective Inhibition of Neuronal GABA Transport

The principal pharmacological action of cis-3-ACHC is the selective inhibition of neuronal GABA uptake.[10][12] Studies have demonstrated that it is a potent inhibitor of the GABA transport process in neuronal preparations, such as those from the retina and cerebral cortex.[10][12]

The GABA transporter system is composed of at least four distinct subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). GAT-1 is considered the primary neuronal GABA transporter.[9] By blocking GAT-1, cis-3-ACHC effectively increases the concentration of GABA in the synaptic cleft, prolonging its inhibitory action on postsynaptic receptors.[7] This mechanism is shared by the marketed antiepileptic drug tiagabine, which is also a selective GAT-1 inhibitor.[7][8]

The selectivity of cis-3-ACHC for neuronal over glial transport mechanisms makes it a valuable tool for dissecting the distinct roles of these two cell types in GABAergic neurotransmission.[8]

Caption: Mechanism of action of cis-3-ACHC in a GABAergic synapse.

Synthesis and Stereochemical Considerations

The synthesis of this compound often begins from materials like cyclohexane-1,3-dicarboxylic acid. A key synthetic strategy involves the formation of a cis-cyclohexane-1,3-dicarboxylic anhydride, which can then be converted to a diester.[14] Subsequent chemical transformations, such as a modified Curtius-type rearrangement, can introduce the amine functionality with the required cis stereochemistry.[14]

Stereochemistry is paramount for biological activity. Research comparing stereoisomers of 3-aminocyclohexanecarboxylic acid has shown significant differences in potency. For instance, the (1S,3R) isomer is a potent inhibitor of GABA uptake, similar in activity to GABA itself, whereas the (1R,3S) isomer is substantially less active.[14] This highlights the precise structural requirements of the GABA transporter binding site. The cis configuration ensures that the carboxyl and amino groups are oriented in a specific spatial arrangement that mimics the active conformation of GABA recognized by the transporter.

A representative synthetic step involves the protection of the amine group, for example, with a tert-butoxycarbonyl (Boc) group.

Example Protocol Step: Boc Protection of cis-3-ACHC [15]

-

Suspend this compound (10 g, 69.8 mmol) in 1,3-dioxane (100.0 mL).

-

Add 1 N NaOH (41.9 mL, 105 mmol) to the suspension and stir for 10 minutes until the solution clarifies.

-

Causality: The base deprotonates the carboxylic acid and protonated amine, rendering the amino group nucleophilic and increasing solubility.

-

-

Add di-tert-butyl dicarbonate (Boc-anhydride) (21.08 mL, 91 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Collect the resulting solid by vacuum filtration and dissolve it in water (150 mL).

-

Acidify the aqueous phase to pH 4 with 3 N HCl.

-

Causality: Acidification protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent.

-

-

Extract the product with dichloromethane (2 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid as a white powder.[15]

Pharmacological Profile and Comparative Analysis

The pharmacological profile of cis-3-ACHC is defined by its inhibitory constant (IC50) for GABA uptake. Studies in frog retina preparations showed an IC50 value of 0.83 mM for the uptake of radiolabeled cis-3-ACHC.[10] The same study showed that GABA and L-2,4-diaminobutyric acid (DABA) could inhibit the uptake of cis-3-ACHC with IC50 values of 0.32 mM and 0.23 mM, respectively, suggesting they share the same neuronal transport process.[10]

| Compound | Primary Mechanism of Action | Target(s) | Typical Use |

| GABA | Endogenous Neurotransmitter | GABA-A, GABA-B, GABA-C Receptors | N/A |

| cis-3-ACHC | GABA Reuptake Inhibitor | Neuronal GABA Transporters (e.g., GAT-1)[10][12] | Research Tool |

| Gabapentin | α2δ Ligand | Voltage-gated Ca2+ channels (α2δ subunit)[11][16] | Anticonvulsant, Neuropathic Pain[11][13] |

| Pregabalin | α2δ Ligand | Voltage-gated Ca2+ channels (α2δ subunit)[2][13] | Anticonvulsant, Neuropathic Pain, Anxiety[3][13] |

| Tiagabine | GABA Reuptake Inhibitor | GAT-1[7][9] | Anticonvulsant[7] |

| Baclofen | GABA-B Agonist | GABA-B Receptors[2] | Antispasmodic[2] |

Table 1: Comparative Analysis of cis-3-ACHC and Other GABA Analogues.

Key Experimental Protocols

Protocol 1: GABA Uptake Inhibition Assay

This protocol describes a general workflow for assessing the inhibitory potential of a test compound like cis-3-ACHC on GABA uptake in a neuronal preparation.

Caption: Workflow for a [3H]GABA uptake inhibition assay.

Self-Validation and Causality:

-

Step 3 (Pre-incubation): This allows the neuronal preparation to equilibrate to the buffer conditions before the experiment begins.

-

Step 7 (Ice-cold buffer): Terminating the reaction with ice-cold buffer is critical. The low temperature immediately halts all enzymatic and transport processes, ensuring that the measured radioactivity accurately reflects the amount of GABA taken up during the defined incubation period.

-

Controls: The protocol must include negative controls (no inhibitor) to define 100% uptake and positive controls (a known potent inhibitor like tiagabine) to validate the assay's performance.

Future Directions and Therapeutic Potential

While cis-3-ACHC itself has primarily been used as a research tool to probe the function of GABA transporters, its mechanism of action holds significant therapeutic relevance. The clinical success of the GAT-1 inhibitor tiagabine for epilepsy validates this approach.[7] Future research could focus on:

-

Developing Novel Analogues: Using the rigid structure of cis-3-ACHC as a scaffold to design more potent and selective inhibitors of specific GAT subtypes.

-

Improving Pharmacokinetics: Modifying the structure to enhance blood-brain barrier penetration and oral bioavailability, potentially through prodrug strategies.[3]

-

Exploring New Indications: Investigating the potential of selective neuronal GABA uptake inhibitors in other CNS disorders where GABAergic hypofunction is implicated, such as anxiety disorders, spasticity, and certain types of chronic pain.[1][3]

By providing a deeper understanding of the structure-activity relationships for GABA transporter inhibitors, this compound remains a valuable compound in the ongoing quest for novel CNS therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The uptake and radioautographical localization in the frog retina of [3H](+/-)-aminocyclohexane carboxylic acid, a selective inhibitor of neuronal GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

- 16. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

The Stereochemical Landscape of 3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword: Beyond Flat Rings - Embracing Three-Dimensional Reality in Drug Design

In the realm of medicinal chemistry, the seemingly simple cyclohexane ring of 3-aminocyclohexanecarboxylic acid (3-ACHC) belies a rich and complex stereochemical tapestry. To the discerning researcher, this molecule is not a static hexagon but a dynamic entity, its therapeutic potential intricately woven into the spatial arrangement of its amino and carboxylic acid functionalities. This guide is crafted to provide a deep, field-proven understanding of the stereochemistry of 3-ACHC, moving beyond textbook representations to explore the causality behind its conformational preferences, the strategies for the stereoselective synthesis of its isomers, and the profound impact of its three-dimensional structure on biological activity. As a GABA analogue, the precise orientation of its functional groups is paramount for its interaction with neuronal targets, making a thorough grasp of its stereoisomers—cis and trans, and their respective enantiomers—an indispensable asset in the design of novel therapeutics.

The Four Faces of 3-Aminocyclohexanecarboxylic Acid: An Introduction to its Stereoisomers

3-Aminocyclohexanecarboxylic acid possesses two stereocenters at carbons 1 and 3, giving rise to a total of four possible stereoisomers. These are grouped into two pairs of enantiomers: the cis and trans diastereomers.

-

Cis Isomers: The amino and carboxylic acid groups are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-aminocyclohexanecarboxylic acid and (1S,3R)-3-aminocyclohexanecarboxylic acid.

-

Trans Isomers: The amino and carboxylic acid groups are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1S,3S)-3-aminocyclohexanecarboxylic acid and (1R,3R)-3-aminocyclohexanecarboxylic acid.

The seemingly subtle difference between the cis and trans arrangement has profound implications for the molecule's overall shape, its conformational flexibility, and ultimately, its biological function.

Conformational Analysis: The Chair, the Boat, and the Energetic Landscape

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain.[1] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The energetic preference for a substituent to be in the equatorial position is a cornerstone of conformational analysis.

The Cis Isomer: A Diequatorial Preference

For cis-3-aminocyclohexanecarboxylic acid, the most stable conformation is the one where both the amino and carboxylic acid groups occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[2] The alternative chair conformation, with both groups in axial positions, would be significantly higher in energy and is therefore a minor contributor to the overall conformational equilibrium.

The Trans Isomer: A More Complex Picture

The conformational analysis of the trans isomer is less straightforward. In one chair conformation, one substituent is axial and the other is equatorial. A ring flip leads to the other chair conformation where the substituents have switched their axial/equatorial positions.[1] The relative stability of these two chair conformers depends on the A-values (conformational free energy) of the amino and carboxyl groups. However, for some trans-1,3-disubstituted cyclohexanes, particularly those with bulky groups, non-chair conformations like the twist-boat can become energetically accessible to alleviate steric strain. While the chair conformation with the larger group in the equatorial position is generally favored, researchers should be aware that the energetic landscape for the trans isomer may be more complex than for the cis isomer.

Stereoselective Synthesis: Crafting the Desired Isomer

The ability to synthesize a single, desired stereoisomer is crucial for elucidating its specific biological activity and for the development of stereochemically pure drugs. A mixture of isomers can lead to complex pharmacological profiles and unwanted side effects.

Synthesis of this compound

A common strategy for the synthesis of the cis isomer involves the reduction of a suitable precursor where the stereochemistry can be controlled. For instance, the reduction of β-enaminoketones can lead to the formation of cis-3-aminocyclohexanols, which can then be oxidized to the corresponding carboxylic acid.

Synthesis of trans-3-Aminocyclohexanecarboxylic Acid

The synthesis of the trans isomer often requires a different strategic approach. One method involves the catalytic hydrogenation of 3-aminobenzoic acid. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

Representative Experimental Protocol: Stereoselective Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid

The following protocol is a representative example of a stereoselective synthesis, adapted from literature procedures.

Step 1: Formation of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to promote the cyclization of the cis-isomer to its anhydride, which can be purified by distillation or crystallization.

Step 2: Diesterification The purified anhydride is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding cis-dimethyl ester.

Step 3: Enzymatic Desymmetrization The meso cis-diester is subjected to enzymatic hydrolysis using a lipase (e.g., Lipase AY-30). The enzyme selectively hydrolyzes one of the ester groups, yielding a chiral monoester with high enantiomeric excess.

Step 4: Curtius Rearrangement The remaining carboxylic acid functionality of the chiral monoester is converted to an isocyanate via a modified Curtius rearrangement. This is typically achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base, followed by heating in the presence of an alcohol (e.g., tert-butanol) to form a Boc-protected amine.

Step 5: Hydrolysis and Deprotection The ester and the Boc-protecting group are removed by hydrolysis under acidic conditions to yield the final (1R,3S)-3-aminocyclohexanecarboxylic acid.[1]

Chiral Resolution: Separating the Enantiomers

When a stereoselective synthesis is not feasible or results in a racemic mixture, chiral resolution becomes a necessary step to isolate the individual enantiomers. The most common method for resolving amino acids is through the formation of diastereomeric salts.[3]

Principle of Diastereomeric Salt Formation

A racemic mixture of 3-aminocyclohexanecarboxylic acid (which is amphoteric) can be reacted with a chiral resolving agent, such as an enantiomerically pure acid or base. For example, reacting the racemic amino acid with an enantiomerically pure chiral acid, like (+)-tartaric acid, will form a mixture of two diastereomeric salts:

-

[(+)-3-ACHC][(+)-tartrate]

-

[(-)-3-ACHC][(+)-tartrate]

These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]

Experimental Workflow for Chiral Resolution

Spectroscopic Characterization: Unraveling the Stereochemistry with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of 3-aminocyclohexanecarboxylic acid isomers. The key lies in the analysis of chemical shifts and, more importantly, the proton-proton coupling constants (J-values).

Differentiating Cis and Trans Isomers

The relative orientation of the protons on carbons 1 and 3 provides a clear distinction between the cis and trans isomers.

-

Cis Isomer: In the preferred diequatorial conformation, the proton at C1 is axial and the proton at C3 is also axial. The dihedral angle between these two axial protons is approximately 180°, leading to a large axial-axial coupling constant (³Jaa), typically in the range of 8-13 Hz. Additionally, the proton at C1 will show a smaller axial-equatorial coupling (³Jae) to the equatorial protons on the adjacent carbons.

-

Trans Isomer: In the chair conformation, one proton (at C1 or C3) is axial and the other is equatorial. This results in smaller axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings, typically in the range of 2-5 Hz.

NOESY for Confirming Spatial Proximity

2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the spatial proximity of protons. In the cis isomer, a cross-peak between the axial protons at C1 and C3 would be expected, confirming their 1,3-diaxial relationship.

| Parameter | Cis Isomer (Diequatorial) | Trans Isomer (Axial/Equatorial) |

| H1-H3 Coupling (³J) | Large (8-13 Hz, axial-axial) | Small (2-5 Hz, axial-equatorial) |

| H1 Signal Multiplicity | Triplet of doublets or more complex | More complex, with smaller couplings |

| H3 Signal Multiplicity | Triplet of doublets or more complex | More complex, with smaller couplings |

| NOESY H1-H3 Cross-peak | Strong | Weak or absent |

Table 1: Key ¹H NMR Features for Differentiating Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid.

Biological Activity: A Tale of Two Isomers

The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical determinant of its biological activity, particularly its interaction with γ-aminobutyric acid (GABA) transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by specific transporters (GATs).

It has been demonstrated that this compound is a selective inhibitor of neuronal GABA uptake.[4] Specifically, it shows a preference for the GAT1 subtype, which is predominantly found in neurons. The trans isomer, on the other hand, is significantly less active as a GABA uptake inhibitor. This pronounced stereoselectivity underscores the importance of a precise three-dimensional fit between the inhibitor and the transporter protein. The diequatorial arrangement of the amino and carboxyl groups in the cis isomer is believed to mimic the conformation of GABA that is recognized by the transporter.

| Isomer | Target | Reported Activity |

| This compound | GABA Transporter 1 (GAT1) | Selective inhibitor of neuronal GABA uptake[4] |

| trans-3-Aminocyclohexanecarboxylic Acid | GABA Transporters | Significantly less active than the cis isomer |

Table 2: Comparative Biological Activity of Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid.

Conclusion: A Call for Stereochemical Precision

The study of 3-aminocyclohexanecarboxylic acid serves as a compelling reminder that in drug development, a molecule's identity is inseparable from its three-dimensional structure. The profound differences in conformational stability, synthetic accessibility, and biological activity between the cis and trans isomers, and their respective enantiomers, highlight the imperative for stereochemical precision. For researchers and scientists in the pharmaceutical industry, a deep understanding of the principles and techniques outlined in this guide is not merely an academic exercise but a fundamental prerequisite for the rational design and development of next-generation therapeutics targeting the GABAergic system and beyond. The careful consideration of stereochemistry from the outset of a drug discovery program can significantly de-risk development, enhance therapeutic efficacy, and ultimately lead to safer and more effective medicines.

References

A Theoretical Conformational Analysis of the cis-3-Aminocyclohexane Ring: A Guide for Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of medicinal chemistry, dictating the three-dimensional architecture of molecules and thereby their interactions with biological targets.[1] This technical guide provides an in-depth theoretical analysis of the conformational preferences of the cis-3-aminocyclohexane ring, a motif of growing importance in the design of novel therapeutics.[2][3] We will explore the delicate interplay of steric and electronic factors, with a particular focus on the often-decisive role of intramolecular hydrogen bonding. This whitepaper will further present a comprehensive, field-proven computational workflow for the conformational analysis of such systems, empowering researchers and drug development professionals to make informed decisions in the design of next-generation pharmaceuticals.

Introduction: The Cyclohexane Chair and its Significance in Drug Design

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational rigidity which allows for the precise spatial positioning of functional groups. The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).

The axial and equatorial positions have vastly different steric environments, and the energetic preference of a substituent for the equatorial position is quantified by its "A-value".[4][5] A higher A-value signifies a greater energetic penalty for the substituent occupying the axial position, primarily due to unfavorable 1,3-diaxial interactions with other axial substituents.[6][7] For the amino group (-NH2), the A-value is approximately 1.2 kcal/mol, indicating a moderate preference for the equatorial position.

Conformational Isomers of cis-3-Aminocyclohexane

For a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are the diequatorial and the diaxial conformers. A ring flip interconverts these two forms.

-

Diequatorial (ee) Conformer: Both the amino group and the hydrogen at the 1-position are in equatorial positions. This conformation is generally considered to be the more stable form due to the absence of significant 1,3-diaxial interactions involving the substituents.

-

Diaxial (aa) Conformer: Both the amino group and the hydrogen at the 1-position are in axial positions. This conformer is typically destabilized by steric repulsion between the axial amino group and the axial hydrogens on the same side of the ring.[8][9]

The conformational equilibrium between the diequatorial and diaxial forms is the central focus of this analysis.

Caption: Conformational equilibrium of cis-3-aminocyclohexane.

The Decisive Role of Intramolecular Hydrogen Bonding (IHB)

While steric effects, as quantified by A-values, favor the diequatorial conformer, electronic effects can dramatically alter the conformational landscape. In the case of cis-3-aminocyclohexane, the potential for an intramolecular hydrogen bond (IHB) in the diaxial conformer is a critical stabilizing factor.[8][9][10] The amino group can act as a hydrogen bond donor, and a lone pair on the nitrogen can act as a hydrogen bond acceptor with an axial hydrogen.

The strength of this IHB is highly dependent on the solvent environment. In nonpolar solvents, the IHB is more pronounced, as there are no solvent molecules to compete for hydrogen bonding with the amino group.[8][9] This can lead to a significant population of the diaxial conformer, and in some cases, it may even become the predominant species.[8][9] Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent will dominate, diminishing the energetic advantage of the IHB and shifting the equilibrium towards the sterically favored diequatorial conformer.[8][9]

Theoretical Analysis: A Step-by-Step Computational Workflow

To quantitatively assess the conformational preferences of cis-3-aminocyclohexane, a robust computational chemistry workflow is essential. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such analyses.[1]

Step 1: In Silico Model Construction

The initial step involves the construction of the 3D structures of both the diequatorial and diaxial conformers of cis-3-aminocyclohexane. This can be accomplished using molecular modeling software such as Avogadro, Maestro, or ChemDraw.[4]

Step 2: Geometry Optimization

The constructed models are then subjected to geometry optimization to find the lowest energy structure for each conformer. A widely used and reliable DFT functional for this purpose is B3LYP, paired with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic structure and potential IHB.[8]

Step 3: Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory. This step serves two crucial purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

-

Thermodynamic Data: The calculations provide zero-point vibrational energies (ZPVE) and thermal corrections, which are necessary for obtaining accurate relative Gibbs free energies.

Step 4: Single-Point Energy Calculations

For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated and computationally expensive method, such as coupled-cluster theory [e.g., DLPNO-CCSD(T)], with a large basis set.[5]

Caption: A streamlined computational workflow for conformational analysis.

Interpreting the Results: A Quantitative Comparison

The primary output of this computational workflow is the relative Gibbs free energy (ΔG) between the diequatorial and diaxial conformers. A negative ΔG indicates that the diaxial conformer is more stable, while a positive ΔG indicates the diequatorial conformer is favored.

| Conformer | Relative Energy (kcal/mol) - Gas Phase (Predicted) | Key Dihedral Angles (Predicted) | Intramolecular H-bond Distance (Å) - (Predicted) |

| Diequatorial (ee) | 0.0 (Reference) | C1-C2-C3-N: ~175° | N/A |

| Diaxial (aa) | -0.5 to +1.5 | C1-C2-C3-N: ~55° | N-H...H-C: ~2.5-3.0 |

Note: The predicted energy values are based on theoretical principles and data from analogous aminocyclohexanol systems. The actual values for cis-3-aminocyclohexane may vary.

The analysis of key geometric parameters, such as dihedral angles and the distance between the amino hydrogen and an axial hydrogen, provides further insight into the conformational preferences and the presence of an IHB.

Implications for Drug Design and Development

The conformational flexibility of the cis-3-aminocyclohexane ring, particularly the solvent-dependent equilibrium between the diequatorial and diaxial forms, has profound implications for drug design.

-

Receptor Binding: The distinct spatial arrangement of the amino group in the two conformers can lead to differential binding affinities for a biological target. A molecule may adopt a less stable conformation in solution to achieve optimal interactions within a receptor's binding pocket.

-

Pharmacokinetic Properties: The polarity and hydrogen bonding capacity of a molecule are influenced by its conformational state. The presence of an IHB in the diaxial conformer can "mask" the polar amino group, potentially increasing its lipophilicity and membrane permeability.[10]

-

Structure-Activity Relationships (SAR): A thorough understanding of the conformational preferences of this scaffold is crucial for establishing robust SAR and for the rational design of analogues with improved potency and pharmacokinetic profiles.

Conclusion

The theoretical conformational analysis of cis-3-aminocyclohexane reveals a fascinating interplay between steric and electronic effects. While the diequatorial conformer is generally favored due to minimized steric strain, the potential for a stabilizing intramolecular hydrogen bond in the diaxial conformer, particularly in nonpolar environments, can significantly influence the conformational equilibrium. The computational workflow outlined in this guide provides a robust framework for quantitatively assessing these conformational preferences, enabling medicinal chemists to harness the unique properties of the cis-3-aminocyclohexane scaffold for the design of innovative and effective therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol compared to trans-3-methoxycyclohexanol and cis-1,3-dimethoxycyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of cis-3-Aminocyclohexanecarboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of cis-3-Aminocyclohexanecarboxylic Acid

Abstract

This compound is a pivotal non-proteinogenic amino acid, serving as a critical building block in medicinal chemistry and peptide synthesis.[1][2] Its utility in the development of novel therapeutics, including neurotransmitter analogs and peptide-based drugs, necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, presents authoritative, step-by-step protocols for its experimental determination, and contextualizes the application of this data within the pharmaceutical development landscape.

Physicochemical Profile and Structural Considerations

Understanding the solubility of a molecule begins with its fundamental properties. This compound is a white crystalline solid.[3][6] Its structure, featuring a cyclohexane ring with both an amino group and a carboxylic acid group in a cis configuration, dictates its behavior in different solvent systems.

The presence of both acidic (carboxylic acid) and basic (amino) functional groups means the molecule exists as a zwitterion at its isoelectric point (pI), possessing both a positive and a negative charge. This dipolar nature is the primary driver of its solubility in polar solvents.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [8] |

| Molecular Weight | 143.18 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [3][4] |

| CAS Number | 16636-51-4 | [4][6] |

Theoretical Principles Governing Solubility

The solubility of this compound is not a static value but is dynamically influenced by several factors. A predictive understanding of these factors is essential for rational solvent selection and process design.

The Role of Solvent Polarity

The fundamental principle of "like dissolves like" is central here. As a zwitterionic, polar molecule, this compound exhibits its highest solubility in polar solvents capable of hydrogen bonding.[4]

-